molecular formula C8H17N3O2S B13276020 Methyl 6-[(hydrazinocarbonothioyl)amino]hexanoate

Methyl 6-[(hydrazinocarbonothioyl)amino]hexanoate

Cat. No.: B13276020
M. Wt: 219.31 g/mol
InChI Key: VDNWPGOVKPEOHL-UHFFFAOYSA-N
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Description

Methyl 6-[(aminocarbamothioyl)amino]hexanoate is a chemical compound with the molecular formula C8H17N3O2S. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminocarbamothioyl group attached to a hexanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(aminocarbamothioyl)amino]hexanoate typically involves the reaction of 6-aminohexanoic acid with methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 6-aminohexanoic acid and methyl isothiocyanate.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

    Procedure: The 6-aminohexanoic acid is dissolved in the solvent, and methyl isothiocyanate is added dropwise. The mixture is stirred for several hours until the reaction is complete.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure methyl 6-[(aminocarbamothioyl)amino]hexanoate.

Industrial Production Methods

In an industrial setting, the production of methyl 6-[(aminocarbamothioyl)amino]hexanoate may involve large-scale reactors and automated systems to control the reaction parameters. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(aminocarbamothioyl)amino]hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.

Scientific Research Applications

Methyl 6-[(aminocarbamothioyl)amino]hexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-[(aminocarbamothioyl)amino]hexanoate involves its interaction with specific molecular targets. The aminocarbamothioyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-aminohexanoate: A related compound with similar structural features but lacking the aminocarbamothioyl group.

    Methyl 6-(carbamothioylamino)hexanoate: Another similar compound with slight variations in the functional groups.

Uniqueness

Methyl 6-[(aminocarbamothioyl)amino]hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H17N3O2S

Molecular Weight

219.31 g/mol

IUPAC Name

methyl 6-(aminocarbamothioylamino)hexanoate

InChI

InChI=1S/C8H17N3O2S/c1-13-7(12)5-3-2-4-6-10-8(14)11-9/h2-6,9H2,1H3,(H2,10,11,14)

InChI Key

VDNWPGOVKPEOHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCNC(=S)NN

Origin of Product

United States

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